molecular formula C7H11N3 B14070847 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine CAS No. 1211528-96-9

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine

Katalognummer: B14070847
CAS-Nummer: 1211528-96-9
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: AONXNHOJEZKUFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine: is a heterocyclic compound with the molecular formula C7H10N2. It is part of the imidazopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and an amine source under acidic conditions to form the imidazo[1,5-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of an amine group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

1211528-96-9

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-amine

InChI

InChI=1S/C7H11N3/c8-6-2-1-3-10-5-9-4-7(6)10/h4-6H,1-3,8H2

InChI-Schlüssel

AONXNHOJEZKUFP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=CN=CN2C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.